N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide
Description
N-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide is a 1,3,5-triazine derivative with a dimethylamino group at position 4, a morpholin-4-yl group at position 6, and a cyclopropanecarboxamide moiety attached via a methyl linker. This compound shares structural motifs common in pharmaceuticals and agrochemicals, where triazine cores are often modified to optimize biological activity and physicochemical properties .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-19(2)13-16-11(9-15-12(21)10-3-4-10)17-14(18-13)20-5-7-22-8-6-20/h10H,3-9H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDXLHIIOYXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanuric Chloride-Based Functionalization
Optimization Strategies
Solvent and Temperature Effects
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THF vs. DMF : THF favors milder reactions (25–40°C) but requires longer durations (12–24 hours). DMF accelerates coupling at higher temperatures (80–90°C) but risks decomposition.
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Catalytic additives : Phase-transfer catalysts like tetrabutylammonium bromide improve cyclopropane ring formation efficiency.
Purification Techniques
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Recrystallization : Isopropyl alcohol or ethanol/water mixtures yield high-purity crystals (>99% by HPLC).
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Chromatography : Silica gel with ethyl acetate/hexane gradients resolves unreacted intermediates.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide can undergo a variety of chemical reactions including:
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the triazine ring.
Cycloaddition: The cyclopropane moiety can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions: Reagents like halogens, acids, bases, and organometallic compounds are commonly used. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed: The major products formed depend on the specific reaction type. For example, oxidation may yield corresponding alcohols or ketones, while substitution may introduce new functional groups onto the triazine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the development of novel materials and catalysts.
Biology and Medicine: In biological research, N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide is explored for its potential therapeutic properties. It may interact with biological targets such as enzymes and receptors, offering possibilities for drug development.
Industry: The compound's stability and reactivity make it suitable for applications in industrial processes, including the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Pathways involved might include enzyme inhibition or activation, receptor agonism or antagonism, and signal transduction modulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazine ring allows diverse substitutions, leading to compounds with distinct properties. Key analogs include:
Sulfonamide-Triazine Hybrids
- Example: Compound 10 (): Substituents: 4-(diethylamino), 6-(morpholin-4-yl) Functional group: Sulfonamide linked to pyridin-2-yl Physical properties: Melting point 240–243°C; FTIR peaks at 1503, 1526, 2859 cm⁻¹ .
Morpholino-Containing Triazines
- Example : Zandelisib ():
- Substituents: 6-(morpholin-4-yl), difluoromethyl benzimidazole
- Functional group: Imidazole derivative
- Biological activity: PI3K inhibitor with antineoplastic applications .
- Key difference : The benzimidazole group confers kinase inhibitory activity, highlighting the role of aromatic heterocycles in target binding.
Agrochemical Derivatives
- Example: Triflusulfuron-methyl (): Substituents: 4-(dimethylamino), 6-(trifluoroethoxy) Functional group: Methyl benzoate ester Application: Herbicide targeting acetolactate synthase . Key difference: The trifluoroethoxy group increases lipophilicity, critical for herbicidal penetration.
Physicochemical Properties
*LogP values estimated based on substituent contributions.
- Cyclopropane Impact : The cyclopropanecarboxamide in the target compound likely increases rigidity and lipophilicity, favoring membrane permeability in drug design .
- Morpholino Role: The morpholin-4-yl group contributes to solubility via its oxygen atoms while maintaining moderate basicity, a feature shared with zandelisib .
Biological Activity
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}cyclopropanecarboxamide, often referred to as a derivative of triazine compounds, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopropanecarboxamide moiety linked to a triazine derivative with dimethylamino and morpholine substituents. Its molecular formula is , and it has a molecular weight of approximately 296.36 g/mol.
Mechanisms of Biological Activity
1. Target Interactions:
- The compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy. It exhibits inhibitory activity against specific kinases involved in tumor growth and proliferation.
- Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of target kinases, which is critical for their activation and subsequent signaling pathways.
2. Antitumor Activity:
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
- A study reported that treatment with this compound resulted in a significant reduction in cell viability in several cancer types, including breast and lung cancer cells.
3. Inhibition of Angiogenesis:
- The compound has also shown potential in inhibiting angiogenesis, a crucial process for tumor growth. It reduces the expression of vascular endothelial growth factor (VEGF), thereby impairing the formation of new blood vessels necessary for tumor sustenance.
Case Studies
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Line A (Breast Cancer): 70% reduction in cell viability at 24 hours post-treatment.
- Cell Line B (Lung Cancer): IC50 value determined at 15 µM.
Case Study 2: Animal Model Studies
In vivo studies using murine models demonstrated:
- Tumor Growth Inhibition: A significant decrease in tumor size was observed when treated with the compound compared to control groups.
- Survival Rates: Increased survival rates were noted in treated groups versus untreated controls, suggesting potential clinical relevance.
Data Summary Table
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | C₁₅H₂₀N₆O |
| Molecular Weight | 296.36 g/mol |
| IC50 (Breast Cancer) | 15 µM |
| Apoptosis Induction | Yes (via caspase activation) |
| VEGF Expression Reduction | Significant |
| Tumor Size Reduction | Notable in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
